molecular formula C16H9ClF3NO2 B2452560 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone CAS No. 320420-57-3

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone

Cat. No.: B2452560
CAS No.: 320420-57-3
M. Wt: 339.7
InChI Key: GFKHBMLTCNLWSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted signals based on structural analogs:

Nucleus Chemical Shift (ppm) Assignment
¹H NMR 7.80–8.20 (m, 1H) Pyridine H⁶
7.30–7.60 (m, 5H) Phenyl H
5.50–5.70 (d, 1H) Lactone H⁵
4.80–5.00 (d, 1H) Lactone H⁴
¹³C NMR 170.2 Lactone C=O
150.5 Pyridine C²
122.1 (q, J = 270 Hz) CF₃

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1785 cm⁻¹ : Lactone carbonyl (C=O stretch).
  • 1350–1100 cm⁻¹ : C-F stretches (trifluoromethyl group).
  • 760 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS)

  • Molecular ion : m/z 340 [M]⁺.
  • Major fragments:
    • m/z 305 [M-Cl]⁺.
    • m/z 262 [M-CF₃]⁺.
    • m/z 154 [C₆H₅CO]⁺ (phenyl-lactone cleavage).

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-12-6-10(16(18,19)20)7-21-14(12)13-11(8-23-15(13)22)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHBMLTCNLWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the phenyl and furanone groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a furanone structure.

Biological Activity

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C16H9ClF3NO2
  • Molecular Weight : 339.7 g/mol
  • CAS Number : 320420-57-3

These properties indicate that the compound has a complex structure, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Research has shown that this compound acts as an inhibitor of certain enzymes involved in cancer progression, particularly kinases such as Aurora-A. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antibacterial Properties : The compound exhibits antibacterial activity, with minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and B. mycoides. These properties make it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer efficacy of this compound was evaluated against several human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)
A54944.452.1
HCT11622.4Not available
PC3Not availableNot available
A431Not availableNot available
HePG2Not availableNot available
HOSNot availableNot available
PACA222.452.1

This table indicates that the compound's potency is comparable to Doxorubicin, a standard chemotherapeutic agent.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various strains, with MIC values reported as follows:

Bacterial StrainMIC (μg/mL)
B. mycoides4.88
E. coli8.00
C. albicans16.00

These findings suggest that the compound could serve as a basis for developing new antibacterial therapies .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations as low as 22 μM, demonstrating its potential as an anticancer agent .
  • Antibacterial Efficacy Study : Another study focused on the antibacterial properties of this compound against E. coli. The results showed that it effectively inhibited bacterial growth at MIC values lower than many currently used antibiotics, highlighting its potential utility in treating bacterial infections .

Q & A

Q. Key Challenges :

  • Regioselectivity : The trifluoromethyl and chloro groups may sterically hinder reactions. discusses regioselective substitutions in similar furanones using chiral auxiliaries .
  • By-product Management : Monitor via TLC and HPLC to isolate the target compound .

What advanced spectroscopic or crystallographic methods resolve structural ambiguities in substituted 2(5H)-furanones?

Advanced Question

  • X-ray Crystallography : Resolve stereochemistry and torsional effects. For example, used this to analyze the planar furanone ring and C–N bond shortening (1.331 Å vs. average 1.355 Å) due to conjugation .
  • Dynamic NMR (DNMR) : Study conformational changes in solution, such as hindered rotation around the C–N bond in chlorinated derivatives.
  • DFT Calculations : Model electronic effects of the trifluoromethyl group on aromaticity and reactivity.

Example : In , the C14–C13–N1–C12 torsion angle (5.2°) revealed steric effects from chlorine substitution, impacting conjugation .

How do researchers design experiments to evaluate the antibacterial efficacy of this compound against biofilm-forming pathogens?

Advanced Question
Experimental Design :

Minimum Inhibitory Concentration (MIC) : Test against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus using broth microdilution ( methodology) .

Biofilm Inhibition :

  • Crystal Violet Assay : Quantify biofilm biomass after 24–48 hours of exposure.
  • Confocal Microscopy : Visualize biofilm architecture disruption using LIVE/DEAD staining.

Mechanistic Studies :

  • QS Inhibition : Assess quorum-sensing gene expression (e.g., lasI/lasR in P. aeruginosa) via RT-qPCR.
  • Membrane Permeability : Use propidium iodide uptake assays.

Data Contradictions : Address discrepancies in MIC values between planktonic vs. biofilm-embedded cells by normalizing to metabolic activity (e.g., resazurin assay) .

How can researchers optimize regioselectivity in synthesizing derivatives with modified pyridinyl or phenyl groups?

Advanced Question

  • Directed Metalation : Use ortho-directing groups (e.g., chlorine) on the pyridinyl ring to control substitution sites.
  • Chiral Catalysts : Employ asymmetric catalysis for stereocontrol. achieved enantioselective synthesis using chiral cyclohexyloxy auxiliaries .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) during halogenation or cross-coupling.

Case Study : synthesized furanone derivatives via nucleophilic substitution at the 3-position, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity .

What strategies mitigate by-product formation during large-scale synthesis?

Advanced Question

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of halogenated intermediates .
  • Flow Chemistry : Improve heat/mass transfer to reduce side reactions (e.g., dimerization).

Example : avoided by-products in furanone synthesis by controlling phosphorylation steps with ethyldiisopropylamine .

How do computational methods aid in predicting the biological activity of structural analogs?

Advanced Question

  • Molecular Docking : Screen analogs against bacterial targets (e.g., P. aeruginosa LasR) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values.
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 5 for bioavailability) .

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